N-[(4-methylsulfanylphenyl)methyl]ethanamine N-[(4-methylsulfanylphenyl)methyl]ethanamine
Brand Name: Vulcanchem
CAS No.: 893586-36-2
VCID: VC21302165
InChI: InChI=1S/C10H15NS/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-7,11H,3,8H2,1-2H3
SMILES: CCNCC1=CC=C(C=C1)SC
Molecular Formula: C10H15NS
Molecular Weight: 181.3 g/mol

N-[(4-methylsulfanylphenyl)methyl]ethanamine

CAS No.: 893586-36-2

Cat. No.: VC21302165

Molecular Formula: C10H15NS

Molecular Weight: 181.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methylsulfanylphenyl)methyl]ethanamine - 893586-36-2

Specification

CAS No. 893586-36-2
Molecular Formula C10H15NS
Molecular Weight 181.3 g/mol
IUPAC Name N-[(4-methylsulfanylphenyl)methyl]ethanamine
Standard InChI InChI=1S/C10H15NS/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-7,11H,3,8H2,1-2H3
Standard InChI Key VFHSHUCUJKSJJX-UHFFFAOYSA-N
SMILES CCNCC1=CC=C(C=C1)SC
Canonical SMILES CCNCC1=CC=C(C=C1)SC

Introduction

N-[(4-methylsulfanylphenyl)methyl]ethanamine is an organic compound characterized by its amine functional group and a methylthio substituent on the phenyl ring. This compound has a molecular formula of C10H15NS and a molecular weight of approximately 215.31 g/mol, although the exact molecular weight might vary slightly depending on the source. The structure features a phenyl ring with a methylthio group at the para position and an ethanamine chain, contributing to its unique chemical properties.

Synthesis and Applications

The synthesis of N-[(4-methylsulfanylphenyl)methyl]ethanamine typically involves multiple steps, often starting from simpler aromatic compounds. The compound has potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure makes it a candidate for interaction studies with neurotransmitter receptors, which could influence its pharmacological profile.

Application AreaPotential Use
Medicinal ChemistryDrug Development
Organic SynthesisVersatile Intermediate

Research Findings and Interaction Studies

Preliminary data suggest that N-[(4-methylsulfanylphenyl)methyl]ethanamine may interact with neurotransmitter receptors, although further studies are needed to elucidate these interactions and their implications for drug development. The compound's methylthio substituent is crucial for its chemical reactivity and biological activity, distinguishing it from similar compounds lacking this feature.

CompoundStructural FeaturesUnique Properties
N-[(4-methylsulfanylphenyl)methyl]ethanamineMethylthio group at para positionInfluences chemical reactivity and biological activity
1-(4-Methylphenyl)ethanamineMethyl group instead of methylthioPotentially different biological activity
4-Methoxy-N-(1-phenylethyl)anilineMethoxy group instead of methylthioDifferent electronic properties affecting reactivity

Comparison with Similar Compounds

N-[(4-methylsulfanylphenyl)methyl]ethanamine shares structural similarities with other compounds but is distinguished by its methylthio substituent. This feature makes it particularly valuable in medicinal chemistry and organic synthesis applications compared to compounds like 1-(4-methylphenyl)ethanamine or 4-methoxy-N-(1-phenylethyl)aniline.

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